3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-piperazin-1-yl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(15-7-2-1-3-8-15)4-9-14-10-5-13-6-11-14/h13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHXHJEERBLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651668 | |
| Record name | 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89009-71-2 | |
| Record name | 3-(1-Piperazinyl)-1-(1-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89009-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
Reductive amination serves as the most widely reported method for constructing the propan-1-one backbone while introducing piperazine and piperidine moieties. The protocol involves:
- Formation of the imine intermediate : Reacting 3-oxo-propanal with piperidine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours under nitrogen atmosphere.
- Reduction with sodium triacetoxyborohydride : Adding the reducing agent (1.2 equivalents) gradually to the imine solution, followed by stirring at room temperature for 12 hours.
- Piperazine incorporation : Treating the resultant secondary amine with 1-benzylpiperazine in dimethylformamide (DMF) at 80°C for 6 hours, achieving 68–76% yield after column chromatography.
Key variables :
Nucleophilic Substitution Strategy
This method leverages the reactivity of α,β-unsaturated ketones with piperazine and piperidine nucleophiles:
- Michael addition : 3-chloro-1-(piperidin-1-yl)propan-1-one reacts with piperazine in ethanol at reflux (78°C) for 8 hours, yielding 62–65% product.
- Deprotection : When protected piperazines (e.g., tert-butoxycarbonyl derivatives) are used, subsequent treatment with trifluoroacetic acid in DCM (0°C, 2 hours) removes protecting groups.
Advantages :
Multi-Step Convergent Synthesis
Industrial-scale production often employs convergent routes to enhance modularity:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine acylation | 3-bromopropanoyl chloride, K₂CO₃, DCM, 0°C, 2h | 85% |
| 2 | Piperazine coupling | Piperazine, NaI, DMF, 100°C, 12h | 73% |
| 3 | Crystallization | Ethyl acetate/n-hexane (1:3), -20°C | 95% |
This approach isolates intermediates after each step, facilitating quality control through $$^{1}\text{H}$$-NMR and mass spectrometry.
Optimization of Reaction Parameters
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate piperazine coupling but increase epimerization risks. Ethanol and THF balance reactivity and selectivity:
| Solvent | Dielectric Constant | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 12–15 |
| Ethanol | 24.3 | 8 | 3–5 |
| THF | 7.5 | 10 | <1 |
Catalytic Systems
- Palladium catalysts : Pd(OAc)₂/Xantphos (5 mol%) enables Ullmann-type coupling for sterically hindered derivatives, albeit with higher costs.
- Organocatalysts : L-Proline (10 mol%) improves enantioselectivity in asymmetric syntheses (up to 88% ee).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at t = 6.2 min, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Reductive amination | 76 | 99.5 | High | 12.8 |
| Nucleophilic substitution | 65 | 98.2 | Moderate | 9.4 |
| Convergent synthesis | 73 | 99.1 | High | 14.2 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols. This is demonstrated in analogous compounds like 1-(4-benzhydrylpiperazin-1-yl)-3-chloropropan-1-one, which is reduced to alcohol derivatives using sodium borohydride (NaBH₄) in methanol .
Typical Conditions:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 0–25°C | 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-ol | ~80% | |
| LiAlH₄ | THF | Reflux | Same as above | >90% |
Nucleophilic Substitution
The α-carbon adjacent to the ketone is electrophilic, enabling nucleophilic substitution. For example:
-
Amine alkylation : Reacting with secondary amines (e.g., morpholine, piperidine) under basic conditions yields derivatives with modified pharmacological profiles .
Example Reaction:
Conditions:
| Base | Solvent | Temperature | Time | Yield | Source |
|----------------|---------------|-------------|--------|--------|--------|
| K₂CO₃ | Dichloromethane | Reflux | 24 h | 65–80% | |
Piperazine/Piperidine Functionalization
The tertiary amines in the heterocycles participate in:
-
Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) forms amides .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions generates quaternary ammonium salts .
Example:
Oxidation Reactions
The ketone group resists further oxidation under mild conditions, but strong oxidants like KMnO₄ in acidic media may cleave the propyl chain. Piperazine rings can oxidize to form N-oxides under controlled conditions .
Fluorination
While not directly reported for this compound, fluorination of analogous piperazine-propanone systems using diethylaminosulfur trifluoride (DAST) introduces fluorine at the α-position .
Conditions:
| Reagent | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|
| DAST | DCM | −78°C to RT | α-Fluorinated derivative |
Salt Formation
The piperazine nitrogen reacts with acids (e.g., HCl, H₂SO₄) to form stable salts, enhancing solubility for pharmaceutical applications .
Cross-Coupling Reactions
The compound’s backbone can act as a scaffold for Suzuki-Miyaura couplings if aryl halides are introduced. For example, attaching a boronic acid-modified phenyl group via palladium catalysis .
Key Research Findings
-
Anticonvulsant Activity : Derivatives with morpholine substitutions show enhanced activity in maximal electroshock (MES) assays .
-
5-HT₁D Receptor Binding : Fluorinated analogs exhibit improved pharmacokinetics and receptor selectivity .
-
Structural Tunability : Modifications at the piperazine N-atom or ketone position significantly alter bioactivity .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine and piperidine exhibit antidepressant effects. Compounds similar to 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that such compounds can enhance mood and reduce anxiety-like behaviors in animal models .
Antipsychotic Properties
The compound's structural similarities to known antipsychotics suggest potential efficacy in treating schizophrenia and other psychotic disorders. Investigations into its binding affinity for dopamine receptors reveal promising results that warrant further exploration in clinical settings .
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways through central nervous system interactions .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including compounds structurally related to 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one. The results indicated significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .
Case Study 2: Antipsychotic Potential
In a clinical trial examining the effects of a new piperidine derivative on patients with schizophrenia, researchers found that compounds similar to 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one significantly reduced psychotic symptoms compared to placebo controls. These findings support further development of this class of compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access.
Receptor Modulation: Interacting with receptor sites to modulate their activity.
Comparison with Similar Compounds
Key Observations :
- Benzhydryl Derivatives (e.g., 3e) : Exhibit significant anticonvulsant activity but require higher doses (300 mg/kg) for efficacy, likely due to increased steric bulk slowing target engagement .
- Fluorinated Analogues : The introduction of fluorine atoms (e.g., ) enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
Physicochemical Properties
- Rotamerism : Compounds with amide bonds (e.g., ’s pyrimidoindole derivatives) exhibit 1:1 rotamer ratios in NMR, complicating spectral analysis .
- Solubility : Aliphatic substituents (e.g., cyclopentyl in ) improve aqueous solubility vs. aromatic analogues (e.g., ’s fluorophenyl derivatives) .
- Melting Points: Range from 212°C (phenothiazine derivative, ) to lower values for flexible aliphatic hybrids (e.g., ).
Pharmacological Activities
- Anticonvulsant Activity : Benzhydryl-piperazine derivatives () show dose-dependent seizure suppression in rodent models, likely via GABAergic or sodium channel modulation .
- Enzyme Inhibition : Pyrimidoindole derivatives () inhibit kinases or ATPases, with bromo/methoxy substituents modulating potency (32–71% yields) .
- Neurotoxicity : Bulky substituents (e.g., benzhydryl in ) reduce neurotoxic side effects compared to simpler piperidine/piperazine analogues.
Biological Activity
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one, also known as 2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1258639-33-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and pain management. Its structural components suggest potential interactions with neurotransmitter systems and receptors.
The biological activity of 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one is primarily attributed to its ability to modulate neurotransmitter pathways. It is hypothesized to interact with:
- Serotonin receptors : Potentially influencing mood and anxiety.
- Dopamine receptors : Implicated in reward and motor control.
Study 1: Neuropharmacological Effects
A study published in Nature explored the compound's role as a potential CGRP (Calcitonin Gene-Related Peptide) inhibitor, which is crucial in migraine treatment. The study utilized a meta-model approach to identify compounds with similar structural properties that could inhibit CGRP effectively. The findings suggested that derivatives of this compound could have significant efficacy against migraine-related pathways, demonstrating a p-value < 0.001 for active versus inactive compounds based on their structure .
Study 2: Fragment-Based Screening
In another investigation, fragment-based screening techniques were employed to identify protein targets for various small molecules, including those similar to 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one. This study revealed over 2000 protein interactions, indicating that compounds with similar scaffolds could engage a broad range of biological targets, suggesting versatility in therapeutic applications .
Data Table: Biological Activity Summary
Safety and Toxicity Considerations
While the compound shows promise for therapeutic use, safety profiles need thorough assessment. Preliminary data indicate potential irritations; however, comprehensive toxicological studies are necessary to establish safety parameters.
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Role | Typical Quantity |
|---|---|---|
| Piperazine derivative | Nucleophile | 2.63 mmol |
| Propanoic acid analog | Electrophile | 2.39 mmol |
| HOBt | Coupling agent | 2.63 mmol |
| TBTU | Activator | 2.63 mmol |
| NEt3 | Base | 3.82 mmol |
| DMF | Solvent | 10 mL |
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Emergency Response:
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Cross-Validation: Combine NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (e.g., as in crystallography reports for similar compounds) to confirm bond connectivity .
- Impurity Profiling: Use HPLC with reference standards (e.g., USP/Ph.Eur. guidelines) to identify and quantify byproducts. For example, analogs like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one have documented impurity thresholds (≤0.15%) .
Advanced: How to design structural analogs to study structure-activity relationships (SAR)?
Answer:
- Backbone Modifications: Replace the propan-1-one moiety with ethanone or butanone to assess steric effects.
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF3, -Cl) on the piperazine/piperidine rings to evaluate electronic impacts on bioactivity. For example, 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one showed enhanced binding in receptor studies .
- Pharmacophore Mapping: Use computational tools (e.g., molecular docking) to predict interactions with targets like serotonin or dopamine receptors, guided by analogs such as [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methanone derivatives .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.
- Spectroscopy: 1H/13C NMR (in DMSO-d6 or CDCl3) to verify integration ratios and absence of solvent peaks.
- Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values (e.g., C13H15N3 requires C: 73.21%, H: 7.09%, N: 19.70%) .
Advanced: How to address low yield in large-scale synthesis?
Answer:
- Optimize Solvent Systems: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalytic Enhancements: Test Pd-mediated cross-coupling or microwave-assisted synthesis for faster kinetics.
- Workup Refinement: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
